JPS016 (trifluoroacetic acid) is a compound that falls under the category of proteolysis targeting chimeras (PROTACs), specifically designed to target and degrade class I histone deacetylases (HDACs). Its structure includes a benzamide moiety and utilizes the Von Hippel-Lindau (VHL) E3 ligase for its mechanism of action. This compound is significant in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases associated with dysregulated histone deacetylation.
JPS016 is classified as a small molecule drug candidate and belongs to the category of HDAC inhibitors, which are critical in epigenetic regulation. Its classification as a PROTAC allows it to engage in targeted protein degradation, a novel approach in drug development that contrasts with traditional inhibition methods.
The synthesis of JPS016 involves several key steps that include the construction of the benzamide core and the incorporation of a linker that connects the HDAC ligand to the VHL E3 ligase ligand. The specific method reported for synthesizing JPS016 includes:
The synthesis requires precise control over reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and composition of JPS016.
The molecular structure of JPS016 features a benzamide core connected to a flexible linker that incorporates two oxygen atoms. This structural design is crucial for its interaction with target proteins.
JPS016 undergoes specific chemical reactions that facilitate its function as a PROTAC. These include:
Quantitative assays, such as western blotting, are utilized to measure the degradation levels of HDAC1, HDAC2, and HDAC3 upon treatment with JPS016 at varying concentrations .
The mechanism by which JPS016 exerts its effects involves several steps:
Experimental data indicate that JPS016 effectively induces degradation of HDAC1 and HDAC3 even at low concentrations (1 μM), demonstrating its potency .
Relevant analyses show that JPS016 maintains stability over time when stored properly, making it suitable for extended use in research settings .
JPS016 has significant potential applications in scientific research, particularly in:
Class I histone deacetylases (HDAC1, HDAC2, HDAC3) are nuclear zinc-dependent enzymes that catalyze the removal of acetyl groups from histone tails, compacting chromatin structure and repressing gene transcription. These enzymes exhibit distinct biological roles: HDAC1/2 share >80% sequence homology and operate within multiprotein complexes (Sin3, CoREST, MiDAC, NuRD), while HDAC3 functions within the SMRT/NCoR complex with ~50% homology to HDAC1/2 [2]. Their dysregulation is oncogenic across multiple cancers—HDAC1/2 overexpression impedes tumor suppressor expression, while HDAC3 stabilizes oncogenic transcription factors. Crucially, traditional pan-HDAC inhibitors (e.g., vorinostat) lack isoform selectivity, causing dose-limiting toxicities due to simultaneous inhibition of all eleven zinc-dependent HDACs [2] [4]. This underscores the therapeutic need for precision targeting of class I HDACs.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond occupancy-driven inhibition to event-driven degradation. These heterobifunctional molecules comprise:
Table 1: Key Advantages of HDAC-Targeting PROTACs vs. Inhibitors
Feature | Traditional HDAC Inhibitors | HDAC-Targeting PROTACs |
---|---|---|
Mechanism | Catalytic site occupation | Target ubiquitination & proteasomal degradation |
Selectivity | Limited isoform discrimination | Achievable complex-specific degradation |
Duration of effect | Transient (dependent on PK) | Sustained (target re-synthesis required) |
Potency | µM-range IC50 values | nM-range DC50 values demonstrated |
Hook effect | Not observed | Possible at high concentrations |
Unlike inhibitors, PROTACs catalytically induce polyubiquitination of target proteins, leading to their degradation by the 26S proteasome. This eliminates the entire enzymatic scaffold and associated complex functionality—a critical distinction from inhibitors that merely block catalytic activity while the protein retains non-catalytic and scaffolding functions [2] [5]. JPS016 exemplifies this next-generation approach specifically engineered for class I HDAC degradation.
The benzamide-based PROTAC JPS016 (TFA salt form) exploits the high binding affinity of CI-994-derived pharmacophores for HDAC1/2/3 catalytic pockets while incorporating a VHL E3 ligase-recruiting ligand. This design enables:
Preclinical evidence confirms that selective HDAC1/2 degradation induces significantly greater apoptosis in hematologic malignancies and solid tumors than pan-HDAC inhibition [2] [5]. JPS016 was rationally optimized to leverage this therapeutic vulnerability while overcoming limitations of inhibitor-based strategies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7